molecular formula C21H34N2O6 B2770666 N-alpha-t-Butyloxycarbonyl-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine CAS No. 444795-66-8

N-alpha-t-Butyloxycarbonyl-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine

Cat. No.: B2770666
CAS No.: 444795-66-8
M. Wt: 410.511
InChI Key: AJWKBFSKZICXGY-AWEZNQCLSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of Lipoamino Acids (LAAs) with 2-acetyldimedone in the presence of triethylamine in refluxing ethanol . The stability of the N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde) group to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine, have led to its successful incorporation into many solid-phase methodologies .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use in the synthesis of peptides . The N-Dde group is stable under both acidic and some basic conditions, which makes it useful in various solid-phase synthesis methodologies . The N-Dde group can also be easily removed by hydrazine or hydroxylamine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 410.511. Other properties such as melting point, boiling point, and density would require additional experimental data.

Scientific Research Applications

Peptide Synthesis and Modification

N-alpha-t-Butyloxycarbonyl-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine is utilized in the preparation and synthesis of peptides, demonstrating its critical role in the development of cyclic peptides and oligolysine cores. This is exemplified in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of multiple antigenic peptides (MAPs) and template-assembled synthetic proteins (TASPs), indicating its utility in creating complex peptide structures for therapeutic and research applications (Aletras et al., 2009).

Protein Modification

Research has also explored its application in the engineering of tRNA synthetase for the incorporation of non-standard amino acids into proteins. This facilitates site-specific protein modification, enabling the introduction of unique chemical functionalities into proteins for study or therapeutic purposes. The engineering of pyrrolysyl-tRNA synthetase to genetically encode specific lysine derivatives exemplifies the adaptability of this compound in protein engineering and modification efforts, showing potential for the creation of proteins with novel properties and functions (Yanagisawa et al., 2008).

Chemical Stability and Reactivity

Further studies investigate the chemical stability and reactivity of related derivatives, including the impact of protecting groups on peptide synthesis processes. For instance, the stability of the Dde protecting group used in peptide synthesis was examined, highlighting the conditions under which protecting groups remain stable or are prone to migration. This research underscores the importance of understanding the chemical behavior of such compounds in peptide synthesis, informing the development of more efficient and reliable synthetic strategies (Augustyns et al., 2009).

Future Directions

The future directions for the use of this compound could involve its application in the synthesis of more complex peptides and proteins . Its stability under various conditions and the ease of removal of the N-Dde group make it a valuable tool in peptide synthesis .

Properties

IUPAC Name

(2S)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)22-10-8-7-9-14(18(26)27)23-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,23,28)(H,26,27)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJWHSKBOASTKY-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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